molecular formula C13H8N4O7 B15045544 3,5-dinitro-N-(2-nitrophenyl)benzamide CAS No. 36293-37-5

3,5-dinitro-N-(2-nitrophenyl)benzamide

Cat. No.: B15045544
CAS No.: 36293-37-5
M. Wt: 332.22 g/mol
InChI Key: QGVJNNLZUBBYJI-UHFFFAOYSA-N
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Description

3,5-dinitro-N-(2-nitrophenyl)benzamide is an organic compound characterized by the presence of nitro groups attached to a benzamide structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-(2-nitrophenyl)benzamide typically involves the nitration of benzoic acid derivatives. One common method includes the direct condensation of 3,5-dinitrobenzoyl chloride with 2-nitroaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-(2-nitrophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-dinitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-(2-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. For instance, the compound can inhibit enzyme activity by binding to the active site and blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dinitrobenzoic acid
  • 3,5-dinitrobenzamide
  • 2-nitroaniline

Uniqueness

3,5-dinitro-N-(2-nitrophenyl)benzamide is unique due to the presence of both 3,5-dinitro and 2-nitrophenyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

36293-37-5

Molecular Formula

C13H8N4O7

Molecular Weight

332.22 g/mol

IUPAC Name

3,5-dinitro-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C13H8N4O7/c18-13(14-11-3-1-2-4-12(11)17(23)24)8-5-9(15(19)20)7-10(6-8)16(21)22/h1-7H,(H,14,18)

InChI Key

QGVJNNLZUBBYJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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